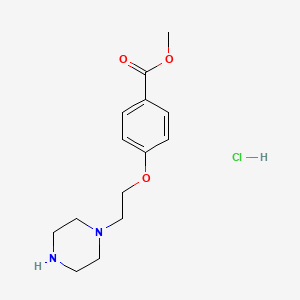

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

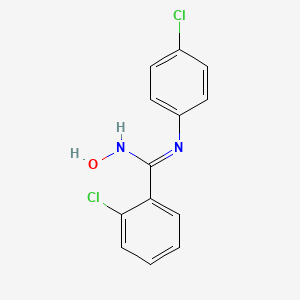

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride belongs to a class of compounds characterized by the presence of a piperazine ring, which is known for its versatile applications in medicinal chemistry due to its binding affinity to various biological targets. The compound's structure suggests it could have significant pharmacological activity, warranting detailed study of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves reactions between piperazine or its derivatives with alkoxyphenyl isothiocyanates in ethereal solutions or with dibasic acid chlorides in benzene solutions, followed by hydrochloride formation by passing hydrogen chloride gas into the solution of the base compound (Tung, 1957). Such methodologies highlight the versatility and reactivity of piperazine-containing compounds in forming various structurally complex derivatives.

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal that piperazine derivatives can adopt different conformations based on their structural modifications. For instance, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate showcases typical chair and boat conformations in piperazine rings, which significantly influence the compound's physical and chemical properties (Little et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acylation, N-alkylation, and carbodiimide-mediated ring closure, which are essential for synthesizing a wide range of biologically active molecules. The reactions often involve intermediates that can further react to produce compounds with significant pharmacological activities (Detsi et al., 1996).

Applications De Recherche Scientifique

1. Schistosomiasis Research

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride, as a derivative of piperazine, has been investigated for its potential activity against schistosomiasis in experimental animals. This application is significant in the study of treatments for parasitic diseases like Schistosoma Japonica (Tung, 1957).

2. Luminescent Properties and Photo-Induced Electron Transfer

Research has also focused on the luminescent properties and photo-induced electron transfer of compounds with piperazine substituents, including derivatives similar to methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride. These studies are essential for developing new materials with potential applications in optics and electronics (Gan, Chen, Chang, & Tian, 2003).

3. Binding Characteristics with Bovine Serum Albumin

The binding characteristics of piperazine derivatives, similar to methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride, with bovine serum albumin (BSA) have been investigated. This research is crucial for understanding the pharmacokinetic mechanisms of drugs and their interactions with proteins in the body (Karthikeyan et al., 2015).

4. Inhibitor Development in Medicinal Chemistry

Derivatives of piperazine have been identified as potent inhibitors in human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential therapeutic application in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

5. Optical Properties and Pharmacological Effects

The synthesis and study of optical properties, as well as the pharmacological effects of optically active derivatives of piperazine, are areas of significant research. This includes exploring their potential in medicinal applications, such as treatments for hypertension (Ashimori et al., 1991).

6. Role in Antimicrobial and Antioxidant Agents

Piperazine derivatives, structurally related to methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This highlights their potential use in developing new antimicrobial and antioxidant compounds (Haneen et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(2-piperazin-1-ylethoxy)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-18-14(17)12-2-4-13(5-3-12)19-11-10-16-8-6-15-7-9-16;/h2-5,15H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKOHVASHFTFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)

![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)

![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)

![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)

![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)